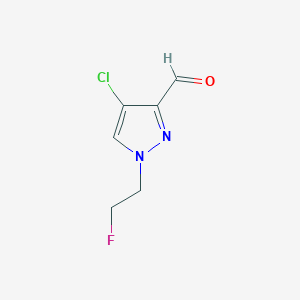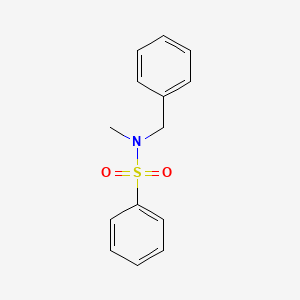
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C(_6)H(_6)ClFN(_2)O. This compound is part of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of chloro and fluoro substituents makes it a valuable intermediate in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).
Addition of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Formylation: The final step involves the formylation of the pyrazole ring, which can be achieved using Vilsmeier-Haack reaction conditions (DMF and POCl(_3)).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
4-クロロ-1-(2-フルオロエチル)-1H-ピラゾール-3-カルバルデヒドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。クロロおよびフルオロ置換基は、その結合親和性と特異性を高めます。アルデヒド基は、タンパク質の求核性部位と共有結合を形成することができ、その活性の阻害または調節につながります。
6. 類似化合物の比較
類似化合物
4-クロロ-1H-ピラゾール-3-カルバルデヒド: フルオロエチル基を欠いており、反応性と特異性が低下する可能性があります。
1-(2-フルオロエチル)-1H-ピラゾール-3-カルバルデヒド: クロロ基を欠いており、結合特性に影響を与える可能性があります。
4-クロロ-1H-ピラゾール-5-カルバルデヒド: 反応性と用途が異なる位置異性体。
独自性
4-クロロ-1-(2-フルオロエチル)-1H-ピラゾール-3-カルバルデヒドは、クロロおよびフルオロ置換基の両方が存在するため、化学反応性と潜在的な生物活性が高くなっています。この二重置換パターンにより、さまざまな合成および研究用途における汎用性の高い中間体となっています。
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrazole-3-carbaldehyde: Lacks the fluoroethyl group, which may reduce its reactivity and specificity.
1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde: Lacks the chloro group, potentially affecting its binding properties.
4-Chloro-1H-pyrazole-5-carbaldehyde: Positional isomer with different reactivity and applications.
Uniqueness
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern makes it a versatile intermediate in various synthetic and research applications.
特性
分子式 |
C6H6ClFN2O |
|---|---|
分子量 |
176.57 g/mol |
IUPAC名 |
4-chloro-1-(2-fluoroethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6ClFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2 |
InChIキー |
UTARUAFIMJYTGZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CCF)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)
![4-(5-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10901434.png)
![2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B10901446.png)
![2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10901451.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pentanehydrazide](/img/structure/B10901453.png)
![13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901461.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B10901465.png)
![(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10901470.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901478.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10901489.png)
![5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10901516.png)
![(4-methyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10901521.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)
